![molecular formula C10H9NO2 B1602129 2-(4-Methoxy-phenyl)-oxazole CAS No. 156780-52-8](/img/structure/B1602129.png)
2-(4-Methoxy-phenyl)-oxazole
Overview
Description
2-(4-Methoxy-phenyl)-oxazole, also known as 4-Methoxy-2-phenyloxazole, is a heterocyclic organic compound that belongs to the oxazole family. It is widely used in scientific research for its various biochemical and physiological effects.
Scientific Research Applications
Medicinal Chemistry: Anti-Inflammatory and Antioxidant Activities
2-(4-Methoxy-phenyl)-oxazole derivatives have been studied for their potential anti-inflammatory and antioxidant activities. These compounds have shown promise in in vivo and in vitro studies, indicating their potential use in developing new therapeutic agents .
Radiopharmaceuticals: PSMA Radioligands
In the field of nuclear medicine, 2-(4-Methoxy-phenyl)-oxazole derivatives are being explored as novel PSMA radioligands. These compounds could play a crucial role in improving the efficacy of radioligands targeting prostate-specific membrane antigen (PSMA) for the diagnosis and treatment of prostate cancer .
Neuroprotection: Cerebral Ischemic Injury
Analogues of 2-(4-Methoxy-phenyl)-oxazole, such as 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, have been found to contribute to neuroprotection in cerebral ischemic injury. They enhance mitochondrial network, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions .
Material Science: Catalysts in Chemical Synthesis
In material science, 2-(4-Methoxy-phenyl)-oxazole compounds are used as intermediates in the synthesis of complex molecules. They serve as catalysts in reactions involving hydrogen auto-transfer, which is crucial for the synthesis of various organic compounds .
Environmental Science: UV Filters Impact
Compounds related to 2-(4-Methoxy-phenyl)-oxazole are used as UV filters in various products. Their environmental impact, particularly on aquatic life and ecosystems, is an area of active research. Studies focus on their persistence in the environment and potential effects on health and ecosystems .
Analytical Chemistry: Internal Standards
In analytical chemistry, 2-(4-Methoxy-phenyl)-oxazole derivatives are utilized as internal standards in various chemical analyses. Their stability and well-defined properties make them suitable for ensuring the accuracy and precision of analytical methods .
Mechanism of Action
Target of Action
It has been suggested that it may interact with aralkylamine dehydrogenase light chain and aralkylamine dehydrogenase heavy chain in alcaligenes faecalis . These enzymes play a crucial role in the metabolism of aralkylamines, which are involved in various biological processes.
Mode of Action
It is believed to interact with its targets, leading to changes in the biochemical processes within the cell
Biochemical Pathways
It is suggested that it may influence the metabolism of aralkylamines Aralkylamines are involved in various biological processes, including neurotransmission and regulation of physiological functions
Result of Action
It is suggested that it may influence the metabolism of aralkylamines, leading to changes in various biological processes
properties
IUPAC Name |
2-(4-methoxyphenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGVUFHHBWEAIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565646 | |
Record name | 2-(4-Methoxyphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-phenyl)-oxazole | |
CAS RN |
156780-52-8 | |
Record name | 2-(4-Methoxyphenyl)oxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156780-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methoxyphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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